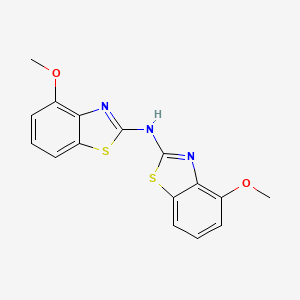

![molecular formula C15H13N3O2S2 B2922561 N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide CAS No. 2034562-36-0](/img/structure/B2922561.png)

N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-([2,3’-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide” is a derivative of thiophene-2-sulfonamides . Thiophene-2-sulfonamides are carbonic anhydrase inhibitors useful in the treatment of elevated intraocular pressure . They are used in the treatment of diseases such as glaucoma .

Synthesis Analysis

The synthesis of thiophene derivatives, like the one you mentioned, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene-based analogs have been computed for their geometric parameters, such as hyperpolarizability, chemical hardness, electronic chemical potential, electrophilicity index, ionization potential, and electron affinity . The frontier molecular orbitals were also determined for various intramolecular interactions that are responsible for the stability of the compounds .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .Mecanismo De Acción

N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide selectively inhibits the activity of glutaminase, an enzyme responsible for the conversion of glutamine to glutamate. Glutamate is a critical nutrient for cancer cells, and the inhibition of glutaminase by this compound leads to a decrease in cancer cell growth and proliferation. This compound has been shown to selectively target cancer cells, leaving healthy cells unaffected.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects. In addition to its selective inhibition of glutaminase activity in cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and study. This compound has also been extensively studied for its potential as a cancer therapy, which makes it a well-characterized compound. However, there are some limitations to using this compound in lab experiments. This compound has a relatively short half-life, which can make it difficult to maintain a consistent concentration in cell culture experiments. This compound is also relatively unstable in solution, which can limit its use in certain experiments.

Direcciones Futuras

There are several future directions for the study of N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide. One area of research is the development of more stable and potent analogs of this compound. Another area of research is the study of the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the study of the mechanism of action of this compound and its effects on cancer cell metabolism is an area of ongoing research. Finally, the study of the potential use of this compound in combination with immunotherapy is an area of active research.

Métodos De Síntesis

N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 2-bromo-1,1'-biphenyl with 2,3-bis(2-pyridyl)quinoxaline in the presence of a palladium catalyst to form 2-(4-bromobiphenyl-2-yl)quinoxaline. The second step involves the reaction of the quinoxaline intermediate with thiophene-2-sulfonyl chloride in the presence of a base to form this compound.

Aplicaciones Científicas De Investigación

N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide has been extensively studied for its potential as a cancer therapy. Glutamine is a critical nutrient for cancer cells, and the inhibition of glutaminase by this compound has been shown to selectively inhibit the growth and proliferation of cancer cells. This compound has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and glioblastoma. This compound has also been studied for its potential in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy.

Safety and Hazards

Propiedades

IUPAC Name |

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c19-22(20,15-4-2-8-21-15)18-10-12-5-7-17-14(9-12)13-3-1-6-16-11-13/h1-9,11,18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNNDKAHPOUJSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2922478.png)

![2-Chloro-N-[3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B2922479.png)

![1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2922483.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2922485.png)

![6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2922493.png)

![3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol](/img/structure/B2922495.png)

![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2922497.png)

![3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B2922498.png)

![Methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2922500.png)